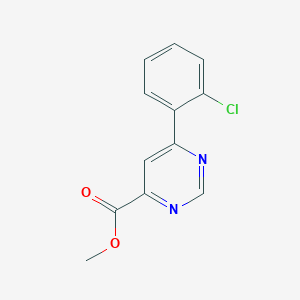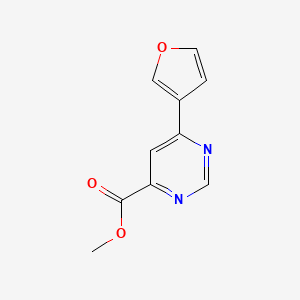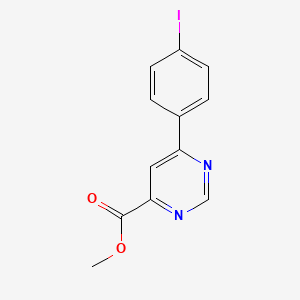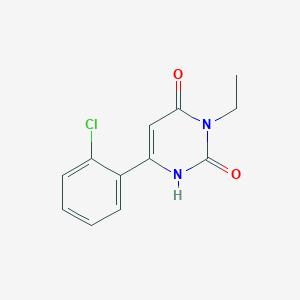
6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CE-THP) is a small molecule that has been studied for its potential application in scientific research. It is a derivative of tetrahydropyrimidine (THP), a heterocyclic compound known for its biological activities. 6-CE-THP has been synthesized for the purpose of studying its biochemical and physiological effects, and for its potential use in various laboratory experiments.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Chalcone derivatives have been extensively studied for their antimicrobial properties. They have shown effectiveness against a variety of microbial strains. The presence of the 2-chlorophenyl group in the compound could potentially enhance these properties, making it a candidate for developing new antimicrobial agents .
Antifungal Applications
Similar to their antimicrobial action, chalcones also exhibit potent antifungal effects. The structural features of 6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may be optimized to target specific fungal pathogens, contributing to the treatment of fungal infections .
Anti-inflammatory Uses
The anti-inflammatory potential of chalcone derivatives is well-documented. This compound could be explored for its efficacy in reducing inflammation, possibly by inhibiting key inflammatory pathways or mediators .
Antioxidant Properties
Chalcones are known for their ability to act as antioxidants. The unique structure of this compound might allow it to neutralize free radicals and protect against oxidative stress, which is implicated in numerous diseases .
Anticancer Research
The anticancer activity of chalcones is one of the most promising areas of research6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could be investigated for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines .
Antimalarial Potential
Chalcone derivatives have shown promise in antimalarial studies. This compound, with its specific substitutions, may be effective against the parasites responsible for malaria, offering a pathway to novel antimalarial drugs .
Antiviral Capabilities
Research has indicated that chalcones can possess antiviral activities. The compound could be studied for its effectiveness against various viral infections, possibly serving as a lead compound for the development of new antiviral medications .
Neuroprotective Effects
The neuroprotective effects of chalcone derivatives are an emerging field of study. This compound could be explored for its potential to protect neuronal cells from damage or degeneration, which is relevant in conditions like Alzheimer’s and Parkinson’s disease .
Each of these applications represents a unique avenue for scientific research, where the compound’s structure and reactivity could be harnessed to develop new therapeutic agents or treatments. The compound’s versatility stems from the chalcone backbone, which is known to be a precursor for various pharmacologically active heterocycles .
Propiedades
IUPAC Name |
6-(2-chlorophenyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKWLOZUSCNHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1484246.png)
![4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline](/img/structure/B1484248.png)
![Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether](/img/structure/B1484249.png)
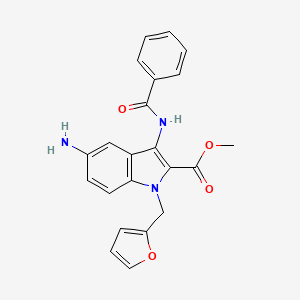
![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1484253.png)
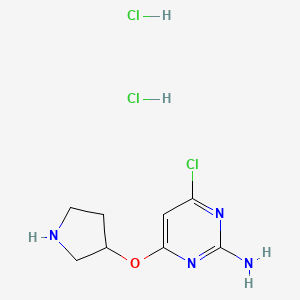
![(2-{[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl]thio}phenyl)amine](/img/structure/B1484256.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1484258.png)
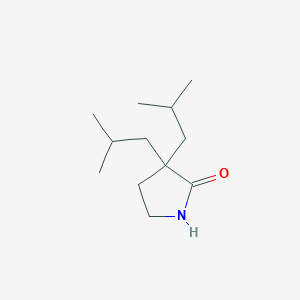
![tert-Butyl 4-(2-{2-[(tert-butoxycarbonyl)amino]-3-pyridinyl}acetyl)-1-piperidinecarboxylate](/img/structure/B1484261.png)
